N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide
Description
N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions.
Properties
IUPAC Name |
N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3/c1-11-16(17(24)19-15-8-3-2-5-12(15)10-18)20-21-22(11)13-6-4-7-14(9-13)23(25)26/h2-9H,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBGKMGDSIYFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Cyanophenyl Group: This step involves the reaction of the triazole intermediate with a cyanophenyl derivative under suitable conditions.
Carboxamide Formation: The final step involves the conversion of the intermediate to the carboxamide using reagents such as ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst to convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro and cyano groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-1-(3-nitrophenyl)triazole-4-carboxamide: Similar structure but lacks the methyl group.
N-(2-cyanophenyl)-5-methyl-1-(4-nitrophenyl)triazole-4-carboxamide: Similar structure but with a different position of the nitro group.
Uniqueness
N-(2-cyanophenyl)-5-methyl-1-(3-nitrophenyl)triazole-4-carboxamide is unique due to the specific positioning of the methyl and nitro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
